(3-Chlorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Description

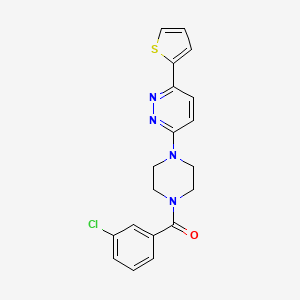

The compound "(3-Chlorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone" features a 3-chlorophenyl group attached to a methanone moiety, which is linked to a piperazine ring substituted at the 4-position with a pyridazine-thiophene heterocyclic system.

Properties

IUPAC Name |

(3-chlorophenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4OS/c20-15-4-1-3-14(13-15)19(25)24-10-8-23(9-11-24)18-7-6-16(21-22-18)17-5-2-12-26-17/h1-7,12-13H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEROHFISYAQKRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It is known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM. This suggests that the compound may interact with its target to inhibit its function, thereby exerting its anti-tubercular activity.

Result of Action

Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra, suggesting that this compound may also have a similar effect.

Biological Activity

(3-Chlorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a chlorophenyl group, a thiophenyl group, and a piperazinyl moiety linked to a pyridazine structure. The synthesis typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzoyl chloride with 4-(thiophen-2-yl)piperidine in the presence of a base like triethylamine under anhydrous conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biological pathways, including:

- Signal Transduction : The compound may influence cellular signaling pathways by binding to receptors.

- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in disease processes, making it a candidate for therapeutic development .

Therapeutic Applications

Research has indicated that this compound exhibits promising activity against various biological targets:

- Antimicrobial Activity : Variants of this compound have been tested for antifungal and antibacterial properties. Studies suggest that derivatives demonstrate significant efficacy against pathogenic strains, including Mycobacterium tuberculosis .

- Antitumor Properties : The compound has been evaluated for cytotoxic effects against cancer cell lines, showing potential as an antitumor agent. Its structural features contribute to its ability to disrupt cancer cell proliferation .

- Neurological Disorders : Given its piperazine structure, the compound may also target neurological receptors, indicating potential use in treating disorders such as anxiety or depression.

Case Studies and Data Analysis

Several studies have evaluated the biological activity of related compounds, providing insights into the efficacy and safety profiles:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Implications

The compound’s key structural differentiator is the pyridazin-3-yl group substituted with a thiophen-2-yl moiety on the piperazine ring. Below is a comparative analysis with analogous piperazine-based methanones:

Table 1: Structural and Functional Comparison of Piperazine Methanone Derivatives

Key Observations

Electronic Effects: The thiophene-pyridazine system in the main compound provides a balance of electron-rich (thiophene) and electron-deficient (pyridazine) regions, which may optimize interactions with diverse biological targets, such as kinases or serotonin receptors.

Molecular Weight and Solubility :

- The main compound’s higher molecular weight (~385.87) compared to the methoxy analog (~330.81) may reduce solubility but improve binding affinity through increased van der Waals interactions .

- The naphthalene-sulfonyl derivative (Table 1, row 4) has the highest molecular weight (~408.89), likely impacting absorption and distribution .

Pharmacological Potential: Thiophene-pyridazine systems are associated with kinase inhibition (e.g., MAPK or CDK inhibitors) due to their ability to mimic ATP’s adenine moiety . Methoxyphenyl analogs (Table 1, row 2) are common in antipsychotics (e.g., aripiprazole derivatives), where the methoxy group enhances blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.